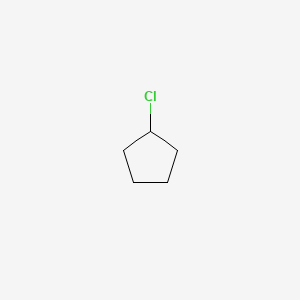
Chlorocyclopentane
Cat. No. B1362555
Key on ui cas rn:
930-28-9
M. Wt: 104.58 g/mol
InChI Key: NDTCXABJQNJPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07728176B2
Procedure details


A 200-ml four-necked flask sufficiently purged with nitrogen was equipped with a stirrer, a thermometer and a reflux condenser. 5.5 g (40 mmol) of trichlorophosphine and 40.0 ml of tetrahydrofuran were weighed in the flask. A cyclopentylmagnesium chloride solution was added dropwise to the flask at an internal temperature of 10-20° C. over a period of 3 hours, wherein the solution had been previously prepared from 13.8 g (132 mmol) of cyclopentyl chloride and 3.2 g (132 mmol) of metallic magnesium in 49 g of tetrahydrofuran. The mixture was stirred at 20-30° C. for 2 hours. Gas chromatography analysis confirmed the disappearance of trichlorophosphine. After the completion of the reaction, 61 ml of toluene was added, and 11.8 g (6 mmol) of 5% sulfuric acid was added dropwise to dissolve the magnesium salt, followed by separation. The organic phase was washed with 11.8 ml of water, and a solution of tricyclopentylphosphine was obtained.








[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
Cl[P:2](Cl)Cl.[CH:5]1([Mg]Cl)[CH2:9][CH2:8][CH2:7][CH2:6]1.[CH:12]1(Cl)[CH2:16][CH2:15][CH2:14][CH2:13]1.[Mg].S(=O)(=O)(O)O.[C:24]1([CH3:30])[CH:29]=[CH:28][CH:27]=CC=1>O1CCCC1>[CH:5]1([P:2]([CH:24]2[CH2:29][CH2:28][CH2:27][CH2:30]2)[CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH2:9][CH2:8][CH2:7][CH2:6]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClP(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)[Mg]Cl
|
Step Four
|
Name
|
|
|
Quantity
|
13.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)Cl
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
49 g
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClP(Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
11.8 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Seven
[Compound]
|
Name
|
magnesium salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
61 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 (± 5) °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 20-30° C. for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 200-ml four-necked flask sufficiently purged with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was equipped with a stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
followed by separation
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with 11.8 ml of water
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)P(C1CCCC1)C1CCCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

